Alfuzosin-d7
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Overview
Description
Alfuzosin-d7 is a deuterium-labeled version of Alfuzosin, which is an α1-adrenergic receptor antagonist. Alfuzosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck, thereby easing urination . The deuterium labeling in this compound makes it useful as an internal standard in various analytical applications, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alfuzosin-d7 involves the incorporation of deuterium atoms into the Alfuzosin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Alfuzosin-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Alfuzosin-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Alfuzosin in biological samples.
Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of Alfuzosin by providing a stable isotope-labeled reference.
Medical Research: Used in the development of new therapeutic agents targeting α1-adrenergic receptors.
Industrial Applications: Employed in the quality control and validation of pharmaceutical formulations containing Alfuzosin.
Mechanism of Action
Alfuzosin-d7, like Alfuzosin, exerts its effects by selectively inhibiting α1-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscles in the bladder neck and prostate, improving urine flow and reducing symptoms of BPH . The molecular targets include α1-adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another α1-adrenergic receptor antagonist used to treat BPH.
Doxazosin: An α1-adrenergic receptor antagonist with similar applications.
Silodosin: A selective α1-adrenergic receptor antagonist used for BPH treatment.
Uniqueness of Alfuzosin-d7
This compound is unique due to its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. Compared to other α1-adrenergic receptor antagonists, this compound offers higher specificity and accuracy in mass spectrometry-based quantification .
Properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-BCIKGFBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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